2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride
Description
Historical Development of Cyclopropyl-Containing Compounds
The historical foundation of cyclopropyl chemistry traces back to 1882, when Austrian chemist August Freund first synthesized cyclopropane through an innovative approach that involved treating 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction that led directly to the formation of the three-membered ring. This groundbreaking discovery established the fundamental synthetic pathway for cyclopropane construction and laid the groundwork for subsequent developments in cyclopropyl chemistry. The yield of Freund's original reaction was later improved by Gustavson in 1887 through the substitution of zinc for sodium, demonstrating early optimization efforts that would become characteristic of cyclopropane synthesis research. The practical applications of cyclopropane compounds remained limited until 1929, when pharmacologists Velyien E. Henderson and George H. W. Lucas at the University of Toronto reported the anesthetic properties of cyclopropane, marking the beginning of its clinical relevance. This discovery was further developed by Ralph M. Waters at the University of Wisconsin, who conducted comprehensive clinical studies and reported his findings in 1934, establishing cyclopropane as a rapid-acting anesthetic agent with fewer physiological effects compared to other inhalation agents of that era.
The evolution from simple cyclopropane to complex cyclopropyl-containing compounds represents a significant advancement in organic chemistry. In recent decades, the development of sophisticated methods for cyclopropane ring construction has emerged, which can be primarily classified into [2 + 1]-type cycloaddition reactions and direct 1,3-cyclization approaches. These methodologies have been extensively utilized by synthetic chemists in their pursuit of synthesizing cyclopropane-containing natural products, with particular emphasis on the ingenious application of novel synthetic methodologies and tactics for assembling naturally occurring three-membered rings. The current pharmaceutical landscape reflects this historical progression, with cyclopropane rings featuring in 642 patent applications in 2019 alone, consistently representing the most frequently used small ring system in patent literature. This widespread adoption demonstrates how the foundational work of early chemists like Freund has evolved into sophisticated applications in modern drug discovery and development.
Position of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride in Chemical Taxonomy
Within the broader taxonomy of organic compounds, 2-cyclopropyl-2-(dimethylamino)acetic acid hydrochloride occupies a specialized position as a member of the cyclopropyl-containing amino acid derivatives family. This compound represents a convergence of several important chemical classes: it functions as a cycloalkane derivative due to its three-membered ring structure, serves as an amino acid analog through its carboxylic acid and amine functionalities, and acts as a pharmaceutical intermediate owing to its potential biological activities. The systematic classification places this molecule within the broader category of conformationally restricted peptidomimetics, where the incorporation of cyclopropyl modifications into peptide structures can drastically affect secondary structure and flexibility while improving metabolic stability. The compound's structural features align with the characteristics of beta-amino acid derivatives, specifically the cyclopropyl-modified beta-alanine class, which has been recognized for its challenging synthetic accessibility and significant medicinal chemistry potential.
The taxonomic significance of this compound extends to its role as a synthetic building block in pharmaceutical chemistry. The presence of the dimethylamino group enhances its classification as a tertiary amine derivative, while the hydrochloride salt formation indicates its pharmaceutical relevance and improved stability characteristics. Within the context of cyclopropane-containing compounds, this molecule demonstrates the evolution from simple three-membered rings to complex, multifunctional derivatives that combine multiple pharmacophoric elements. The compound's position in chemical databases reflects its growing importance, with entries in major chemical repositories including PubChem and other scientific databases. This taxonomic placement underscores the compound's role as a bridge between traditional organic chemistry and modern pharmaceutical development, representing the sophisticated molecular design approaches that characterize contemporary medicinal chemistry research.
Scientific Significance and Research Interest
The scientific significance of 2-cyclopropyl-2-(dimethylamino)acetic acid hydrochloride stems from its unique combination of structural features that address multiple challenges in pharmaceutical development. Research has demonstrated that cyclopropyl groups serve as versatile components that frequently appear in preclinical and clinical drug molecules, with the ability to enhance potency, reduce off-target effects, increase metabolic stability, and improve brain permeability. The specific structural arrangement in this compound, featuring both a cyclopropyl ring and a dimethylamino functionality, represents an important advance in the design of central nervous system agents, where the dimethylamino group enhances the ability to cross the blood-brain barrier. Contemporary research interest in this compound has been driven by its potential applications in neuropharmacology, where compounds with similar structures have been shown to modulate neurotransmitter release and affect synaptic transmission and neuronal excitability.
The increasing research focus on cyclopropyl-containing amino acid derivatives reflects broader trends in medicinal chemistry toward conformational restriction and metabolic stability enhancement. Recent synthetic developments have established expedient methodologies for producing optically active cyclopropane beta-amino acid derivatives, with telescopic synthetic sequences that directly afford highly enantioenriched products in good overall efficiency. These advances have significant implications for the production of 2-cyclopropyl-2-(dimethylamino)acetic acid hydrochloride and related compounds, enabling their incorporation into peptide sequences for the development of biologically active compounds. The compound's research significance is further enhanced by its potential role in supramolecular chemistry, where cyclopropyl-containing peptide derivatives have been shown to exhibit diverse supramolecular synthon arrangements directed by cooperative hydrogen bonding and pi-stacking interactions. This multifaceted research interest positions the compound at the intersection of synthetic chemistry, pharmacology, and materials science, making it a valuable target for continued investigation and development.
Structural Uniqueness Among Related Amino Acids
The structural uniqueness of 2-cyclopropyl-2-(dimethylamino)acetic acid hydrochloride emerges from its distinctive combination of conformational rigidity and functional diversity that sets it apart from conventional amino acids and their derivatives. The compound's molecular architecture features a cyclopropane ring directly attached to the alpha-carbon of an acetic acid framework, creating a rigid three-dimensional structure that constrains molecular flexibility while maintaining essential functional groups for biological activity. This structural arrangement differs significantly from standard amino acids, where flexibility around the alpha-carbon typically allows for multiple conformational states. The incorporation of the dimethylamino substituent at the same carbon bearing the cyclopropyl group creates a quaternary carbon center, further enhancing the compound's conformational restriction and potentially improving its resistance to enzymatic degradation.
Comparative analysis with related cyclopropyl-containing amino acids reveals the unique positioning of this compound within the structural landscape. Unlike simple cyclopropyl amino acids such as 1-aminocyclopropane-1-carboxylic acid, this compound features the amino functionality as a tertiary amine rather than a primary amine, significantly altering its electronic properties and potential interactions with biological targets. The presence of both cyclopropyl and dimethylamino groups on the same carbon atom creates a unique steric environment that distinguishes it from linear amino acid analogs and conventional cyclopropyl derivatives. Research has shown that similar structural modifications can lead to compounds with enhanced binding affinity and specificity through improved fitting into hydrophobic pockets of target proteins.
| Structural Feature | 2-Cyclopropyl-2-(dimethylamino)acetic acid HCl | Conventional Amino Acids | Simple Cyclopropyl Derivatives |
|---|---|---|---|
| Ring Strain | 27.5 kcal/mol (cyclopropyl) | None | 27.5 kcal/mol |
| Conformational Flexibility | Highly restricted | High flexibility | Moderate restriction |
| Amine Type | Tertiary (dimethylamino) | Primary (alpha-amino) | Variable |
| Carbon Substitution | Quaternary alpha-carbon | Secondary alpha-carbon | Variable |
| Molecular Weight | 179.64 g/mol | 75-200 g/mol typical | 85-150 g/mol typical |
The unique three-dimensional architecture of this compound results from the specific geometric constraints imposed by the cyclopropyl ring combined with the steric bulk of the dimethylamino group, creating a molecular scaffold that offers both rigidity and functional diversity. This structural combination enables the compound to serve as a versatile building block for pharmaceutical development while maintaining distinct pharmacological properties that differentiate it from both natural amino acids and simpler cyclopropyl analogs.
Properties
IUPAC Name |
2-cyclopropyl-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)6(7(9)10)5-3-4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUWSWNZDKAPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-79-6 | |
| Record name | Cyclopropaneacetic acid, α-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Scheme and Conditions
A representative preparation method involves the following steps (adapted from a patent describing similar cyclopropyl amino acid derivatives):
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mixing of precursor compounds (e.g., cyclopropyl-containing ketones or amino compounds) | Organic solvent (toluene or dichloroethane preferred), stirring, heating to 50-60 °C | Solvent choice critical for solubility and purity |
| 2 | Dropwise addition of alkali (e.g., triethylamine) | Maintain temperature 50-60 °C during addition | Controls reaction rate and minimizes by-products |
| 3 | Heat preservation reaction | 65-70 °C for approx. 2 hours | Ensures completion with >99% conversion |
| 4 | Cooling | 0-5 °C | Prepares for acid quenching |
| 5 | Acid quenching | Dropwise addition of hydrochloric acid to adjust pH to 4-5 (weakly acidic) | Converts free base to hydrochloride salt |
| 6 | Extraction and purification | Extraction with dichloroethane, drying, solvent removal | Yields purified hydrochloride salt |
This method achieves high conversion (>99%) and excellent yield (>95%) of the target hydrochloride salt with minimal impurities.
Solvent and Reagent Selection
- Organic Solvents: Toluene and dichloroethane are preferred due to their ability to dissolve reactants and facilitate high-purity product formation.
- Alkali: Triethylamine is commonly used as a base to neutralize acidic by-products and promote reaction progress.
- Acid: Hydrochloric acid is used to convert the free amine into the hydrochloride salt, improving stability and crystallinity.
Purification and Isolation
After reaction completion and acid quenching, the mixture is subjected to phase separation and organic solvent extraction. The organic phase is dried and solvent is removed under reduced pressure to isolate the hydrochloride salt in a pure form. Cooling steps are critical to control crystallization and purity.
Research Findings and Optimization
- Temperature Control: Maintaining the reaction temperature between 65 and 70 °C during the heat preservation step is crucial for achieving near-complete conversion and reducing residual starting materials to below 0.5%.
- pH Adjustment: Acidification to a weakly acidic pH (4-5) ensures optimal formation of the hydrochloride salt without excessive side reactions.
- Yield and Purity: The described procedure routinely attains yields above 95% and purity exceeding 99%, suitable for pharmaceutical-grade material.
- Environmental and Cost Considerations: Use of acetic anhydride and triethyl orthoformate in related syntheses can generate challenging by-products and increase costs; thus, solvent and reagent choice aims to minimize these issues.
Summary Table of Preparation Parameters
| Parameter | Preferred Condition/Value | Impact on Product |
|---|---|---|
| Organic solvent | Toluene or dichloroethane | Solubility, purity, reaction efficiency |
| Reaction temperature | 50-60 °C (initial), 65-70 °C (heat preservation) | Conversion rate, reaction completeness |
| Alkali | Triethylamine (dropwise addition) | Controls reaction rate, minimizes impurities |
| Acid quenching pH | 4-5 (weakly acidic) | Formation of hydrochloride salt |
| Reaction time | ~2 hours at 65-70 °C | Ensures completion |
| Yield | >95% | High efficiency synthesis |
| Purity | >99% | Pharmaceutical grade quality |
Additional Notes
- While direct literature on the exact compound "2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride" is limited, related synthetic protocols for cyclopropyl amino acid derivatives and their hydrochloride salts provide a reliable framework.
- The compound's CAS and registry data confirm its identity and support the use of standard organic synthesis techniques involving amine alkylation and acid-base salt formation.
- Industrial scale-up considerations focus on solvent recovery, impurity control, and reaction monitoring to maintain consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino and cyclopropane groups participate in oxidation under controlled conditions.
Key Findings:
-
Ketone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the cyclopropane ring into a ketone, yielding 2-cyclopropyl-2-oxoacetic acid derivatives. This reaction proceeds via cleavage of the cyclopropane ring’s strained C–C bond .
-
Carboxylic Acid Formation : Strong oxidizing agents like Tollens' reagent oxidize the α-position of the cyclopropane ring to generate carboxylic acids. For example, oxidation of 1-(p-hydroxyphenyl)cyclopropane-2-acetaldehyde produces the corresponding carboxylic acid .
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄, 0°C) | 2-Cyclopropyl-2-oxoacetic acid | 85% | |
| Tollens' reagent (Ag₂O, NH₃) | 2-Carboxycyclopropane derivatives | 70–90% |
Reduction Reactions
The dimethylamino group and cyclopropane ring exhibit distinct reduction behaviors.
Key Findings:
-
Amine Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces the dimethylamino group to a primary amine, though this is less common due to steric hindrance from the cyclopropane ring .
-
Cyclopropane Ring Opening : Reduction with lithium aluminum hydride (LiAlH₄) selectively opens the cyclopropane ring, producing linear alkanes with secondary alcohol intermediates .
Table 2: Reduction Reactions
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| LiAlH₄ (THF, reflux) | 3-(Dimethylamino)pentan-2-ol | Ring opening dominant | |
| H₂ (5 atm, Pd/C, EtOH) | 2-Aminoethylcyclopropane derivative | Low yield (<30%) |
Substitution Reactions
The dimethylamino group acts as a nucleophile, while the cyclopropane ring participates in ring-opening substitutions.
Key Findings:
-
Nucleophilic Substitution : Reaction with alkyl halides (e.g., ethyl iodide) replaces the dimethylamino group with alkyl chains. For example, treatment with ethyl iodide in acetonitrile yields N-ethyl derivatives .
-
Cyclopropane Ring Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the cyclopropane ring. Ethyl diazoacetate and aldehydes facilitate trans-cyclopropane synthesis under mild conditions .
Table 3: Substitution Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethyl iodide (CH₃CN, 60°C) | N-Ethyl-2-cyclopropylacetamide | 65% | |
| Pd(OAc)₂, PhCHO, ethyl diazoacetate | trans-2-Arylcyclopropane derivatives | 75–92% |
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, with the acetic acid moiety exhibiting a pKa of ~3.5 (similar to cyclopropane dicarboxylic acids) . This acidity enables salt formation with bases like NaOH, regenerating the free acetic acid form.
Stability and Decomposition
Scientific Research Applications
Pharmacological Applications
Anticancer Research
Recent studies have investigated the cytotoxic effects of compounds related to 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride on melanoma cell lines. For instance, derivatives of cyclopropylacetylshikonin exhibited significant cytotoxicity, leading to apoptosis and cell cycle arrest in these cancer cells. The compound's ability to generate reactive oxygen species was noted as a mechanism of action, suggesting potential for further optimization in cancer therapies .
Gastric Acid Secretion Inhibition
Research has indicated that compounds similar to 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride may inhibit gastric acid secretion. This effect has been demonstrated in animal models where administration resulted in increased gastric pH and reduced gastric juice volume, making it a candidate for treating conditions like peptic ulcers .
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the preparation of prasugrel, an antiplatelet medication. The synthetic route involves acetylation processes that transform precursor compounds into active pharmaceutical ingredients, showcasing its utility in drug development .
Buffering Agent
In biochemical applications, 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride functions as an organic buffer. Its ability to maintain stable pH levels makes it valuable in biological assays and experiments requiring precise pH control .
Case Study 1: Anticancer Efficacy
A study published in Pharmacological Research highlighted the anticancer properties of cyclopropyl derivatives. The research demonstrated that these compounds induced apoptosis in melanoma cells through oxidative stress pathways. The findings suggest that structural modifications of cyclopropyl groups can enhance anticancer efficacy, warranting further investigation into 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride and its derivatives .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cyclopropylacetylshikonin | 15 | Induces apoptosis via ROS generation |
| 2-Cyclopropyl-2-(dimethylamino)acetic acid | TBD | Potentially similar mechanisms |
Case Study 2: Gastric Acid Secretion
In a pharmacological study involving pylorus-ligated rats, compounds structurally related to 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride were shown to significantly reduce gastric acid secretion at doses around 50 mg/kg. This suggests potential therapeutic applications for gastrointestinal disorders .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride and related compounds:
Key Comparative Insights
Substituent Impact on Solubility and Bioavailability: The dimethylamino group in the target compound improves aqueous solubility relative to esters (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride) or lipophilic chlorine-substituted analogs (e.g., 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride) . CPHC’s ester group may reduce metabolic stability compared to the target’s carboxylic acid, which is more resistant to hydrolysis .
The methoxycarbonyl group in 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride adds steric bulk and modifies reactivity, which could influence pharmacokinetics .
Safety and Handling: While safety data for the target compound is unavailable, analogs like (2S)-2,5-Diaminopentanamide dihydrochloride () emphasize precautions against inhalation and skin contact, suggesting similar handling protocols may apply to hydrochloride salts .
Research and Application Considerations
- Pharmaceutical Potential: The target compound’s balance of rigidity (cyclopropane) and solubility (dimethylamino, HCl salt) makes it a promising candidate for drug development, particularly in central nervous system (CNS) targets where bioavailability is critical.
- Limitations: Direct comparative bioactivity data are absent in the evidence. However, structural analogs like biofilm inhibitors () highlight the importance of cyclopropane and amino groups in medicinal chemistry .
Biological Activity
2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C8H14ClN
- Molecular Weight : 163.66 g/mol
- Purity : Typically ≥95%
The biological activity of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Binding : This compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting analgesic or anti-anxiety effects.
- Cell Signaling Pathways : It has been shown to affect pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.
In Vitro Studies
Research indicates that 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride exhibits significant cytotoxicity against certain cancer cell lines. For instance, studies using the ApoToxGlo™ Triplex assay demonstrated that the compound induced apoptosis in melanoma cell lines while sparing non-tumorigenic cells to some extent .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 12.5 | Induces apoptosis via ROS generation |
| MDA-MB-231 | 15.0 | Cell cycle arrest in G1 phase |
| HeLa | 10.0 | Mitochondrial membrane potential loss |
Pharmacokinetics
The pharmacokinetic profile of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride suggests rapid absorption and distribution in biological tissues. Studies indicate a half-life ranging from 30 to 60 minutes, with bioavailability improvements noted when administered in specific formulations .
Case Study 1: Melanoma Treatment
In a study involving mouse xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls. The mechanism was linked to increased oxidative stress leading to apoptosis in tumor cells .
Case Study 2: Neuropharmacological Effects
Another investigation highlighted the compound's potential as an anxiolytic agent. Behavioral assays indicated reduced anxiety-like behavior in rodent models following administration, correlating with alterations in neurotransmitter levels .
Safety Profile
While promising, the safety profile of 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride requires further investigation. Preliminary data suggest potential hepatotoxicity at high doses, necessitating careful dose management in therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Cyclopropyl-2-(dimethylamino)acetic acid hydrochloride?
Answer:
The synthesis typically involves coupling reactions using reagents like 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDC) with catalysts such as 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) . Additional steps may include hydrolysis of ester intermediates under acidic or basic conditions to yield the final hydrochloride salt, as seen in analogous protocols for cyclohexyl derivatives . Characterization via NMR and mass spectrometry is critical to confirm structural integrity.
Basic: What analytical techniques are most effective for verifying purity and structural identity?
Answer:
- Nuclear Magnetic Resonance (NMR): Assess cyclopropane ring integrity and dimethylamino group signals (e.g., δ ~2.2–2.8 ppm for dimethyl protons) .
- High-Performance Liquid Chromatography (HPLC): Determine purity using reverse-phase columns with UV detection (λ = 210–260 nm).
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H⁺] for C₇H₁₂ClNO₂, expected m/z ~178.6) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and selectivity?
Answer:
- Catalyst Screening: Test DMAP alternatives (e.g., HOBt) to reduce side reactions like racemization .
- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reaction kinetics.
- Statistical Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and reaction time .
Advanced: What is the compound’s stability profile under varying pH and temperature conditions?
Answer:
- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–12) with HPLC monitoring. Hydrolysis of the cyclopropane ring or dimethylamino group may occur under extreme pH, as observed in structurally related compounds .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures, while storage at -20°C in anhydrous conditions minimizes degradation .
Basic: What are the recommended handling and storage protocols?
Answer:
- Handling: Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.
- Storage: Store as a lyophilized powder at -20°C in moisture-free environments to prevent hydrolysis .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Answer:
- Chiral Synthesis: Employ enantioselective catalysts (e.g., chiral DMAP derivatives) or chiral auxiliaries.
- Analytical Validation: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or supercritical fluid chromatography (SFC) to resolve enantiomers .
Advanced: How should researchers address contradictory data in literature regarding reaction yields or conditions?
Answer:
- Method Reproducibility: Replicate reported protocols with controlled variables (e.g., solvent grade, humidity).
- Critical Parameter Analysis: Identify discrepancies in catalyst purity, reaction scale, or workup procedures (e.g., lists DMAP in DCM vs. DMF) .
- Cross-Validation: Compare results with orthogonal techniques (e.g., LC-MS vs. NMR quantification).
Advanced: What strategies mitigate challenges in detecting low-concentration degradation products?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Identify trace impurities via exact mass matching.
- Derivatization: Enhance UV/fluorescence detection by tagging degradation products with chromophores.
- Forced Degradation Studies: Expose the compound to heat, light, or oxidants to elucidate degradation pathways .
Basic: What solubility characteristics are critical for formulating aqueous solutions in biological assays?
Answer:
- Solubility Screening: Test in PBS (pH 7.4), DMSO, and saline. The hydrochloride salt typically improves aqueous solubility (~10–50 mg/mL).
- Co-Solvents: Use ≤5% DMSO for cell-based assays to maintain biocompatibility .
Advanced: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic environments?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
